molecular formula C5H11ClO B1628998 3-Chloro-2-methylbutan-2-ol CAS No. 21326-62-5

3-Chloro-2-methylbutan-2-ol

Cat. No. B1628998
CAS RN: 21326-62-5
M. Wt: 122.59 g/mol
InChI Key: YYHQXKBKFKTDMP-UHFFFAOYSA-N
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Description

“3-Chloro-2-methylbutan-2-ol” is an organic compound with the molecular formula C5H11ClO . It has a molecular weight of 122.59 . This compound is also known by its IUPAC name, 3-chloro-2-methyl-2-butanol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-carbon chain with a chlorine atom attached to the third carbon and a hydroxyl group (OH) attached to the second carbon . The second carbon is also connected to a methyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the available literature, alcohols like this compound generally undergo reactions such as dehydration, oxidation, and substitution .

Scientific Research Applications

Chemical Reactions and Decomposition

3-Chloro-2-methylbutan-2-ol is involved in various chemical reactions and decomposition processes. For instance, it participates in acid-catalyzed eliminations resulting in the formation of corresponding but-1-enes, as evidenced in the study of 1,2-diaryl-4-dimethylamino-3-methylbutan-2-ols and their 2-chlorobutanes derivatives (Casy, Myers, & Pocha, 1966). Moreover, this compound has been identified as a potential disinfection by-product in treated drinking water, highlighting its relevance in water treatment and environmental chemistry (Jobst et al., 2011).

Solvolysis and Kinetics

Research on the solvolysis and kinetics of related tert-alkyl halides, including this compound, reveals insights into the solvent interactions and the mechanisms affecting reaction rates (Albuquerque, Moita, & Gonçalves, 2001). These studies are crucial for understanding the behavior of such compounds in different chemical environments.

Spectroscopy and Molecular Analysis

Spectroscopic analysis of ionized 3-methylbutan-2-ol, a compound structurally related to this compound, provides insights into fragmentation and molecular interactions. Such studies are instrumental in understanding the stability and behavior of these molecules at the atomic level (George & Holmes, 1990).

Physical Properties and Interactions

Investigations into the physical properties of compounds similar to this compound, such as their densities, viscosities, and solution enthalpies, are essential for applications in material science and engineering. These properties determine how such compounds behave in different mixtures and environments (Iloukhani, Giahshenas, & Khanlarzadeh, 2013).

Potential in Microbial Volatile Organic Compounds Detection

Research on microbial volatile organic compounds (MVOCs) in air, involving compounds like 3-methylbutan-2-ol, suggests potential applications of this compound in environmental monitoring and health. Such studies contribute to understanding indoor air quality and its impact on human health (Elke et al., 1999).

properties

IUPAC Name

3-chloro-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO/c1-4(6)5(2,3)7/h4,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHQXKBKFKTDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615934
Record name 3-Chloro-2-methyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21326-62-5
Record name 3-Chloro-2-methyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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